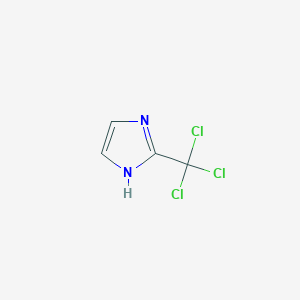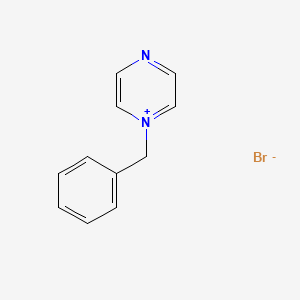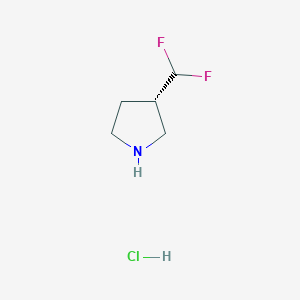
6-Chloro-1-naphthoic acid
Descripción general
Descripción
6-Chloro-1-naphthoic acid is a chemical compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 . It is related to 1-naphthoic acid, which is an organic compound with the formula C10H7CO2H . 1-Naphthoic acid is one of two isomeric monocarboxylic acids of naphthalene, the other one being 2-naphthoic acid .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1-naphthoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Chloro-1-naphthoic acid has a melting point of 188-189 °C, a predicted boiling point of 400.6±18.0 °C, a predicted density of 1.395±0.06 g/cm3, and a predicted pKa of 3.21±0.10 .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
6-Chloro-1-naphthoic acid exhibits fluorescence properties, making it suitable for use as a fluorescent probe or sensor. Researchers have employed it to detect specific molecules, ions, or changes in environmental conditions. Its fluorescence response can be harnessed for analytical purposes, such as detecting metal ions or monitoring pH variations .
Organic Light-Emitting Devices (OLEDs)
OLEDs have gained significant attention due to their applications in flat panel displays and solid-state lighting. 6-Chloro-1-naphthoic acid derivatives could serve as emissive materials in OLEDs, contributing to the development of energy-efficient and vibrant displays and lighting systems .
Photodynamic Therapy (PDT)
PDT is a cancer treatment that involves light-activated compounds. Researchers have explored 6-Chloro-1-naphthoic acid derivatives as potential photosensitizers for PDT. These compounds can selectively accumulate in tumor cells and, upon exposure to light, generate reactive oxygen species that damage cancer cells .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro-1-naphthoic acid is the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of nerve impulses.
Mode of Action
6-Chloro-1-naphthoic acid interacts with its targets through competitive inhibition . This means the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to resume its function .
Biochemical Pathways
Inhibition of MAO can lead to increased levels of monoamine neurotransmitters, while inhibition of ChE can result in prolonged nerve impulses .
Pharmacokinetics
The ADME properties of 6-Chloro-1-naphthoic acid indicate high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by Log Po/w values, suggests it may have good membrane permeability .
Result of Action
The molecular and cellular effects of 6-Chloro-1-naphthoic acid’s action are likely related to its inhibition of MAO and ChE. This could result in altered neurotransmitter levels and nerve impulse durations, potentially impacting neurological functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-1-naphthoic acid. Factors such as pH, temperature, and the presence of specific electron acceptors or trace metals can affect the compound’s degradation and overall biodegradation performance . Additionally, competition for substrates from non-6-Chloro-1-naphthoic acid-degrading microbes can also shape the compound’s action .
Propiedades
IUPAC Name |
6-chloronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYFWFMNFKLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534892 | |
| Record name | 6-Chloronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronaphthalene-1-carboxylic acid | |
CAS RN |
16650-53-6 | |
| Record name | 6-Chloro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[4,5-d]pyrimidine-2,4-diamine](/img/structure/B3048292.png)




![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)




![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)


![tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3048313.png)